3-Hydroxysuberic acid

Description

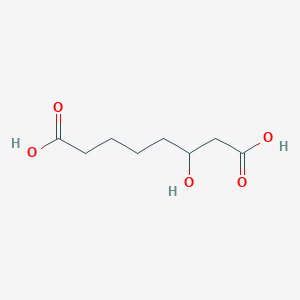

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoctanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJZZFJXSNJKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624863 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73141-47-6 | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73141-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxysuberic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Metabolic Pathways of 3 Hydroxysuberic Acid

Endogenous Formation via ω-Oxidation of 3-Hydroxy Fatty Acids

The primary route for the endogenous formation of 3-hydroxysuberic acid and other 3-hydroxy dicarboxylic acids is through the ω-oxidation of 3-hydroxy monocarboxylic acids (3-hydroxy fatty acids) nih.gov. This metabolic pathway serves as an alternative to the primary β-oxidation pathway, especially when β-oxidation is impaired or overwhelmed allen.innih.gov.

The process begins with 3-hydroxy fatty acids, which can have various chain lengths. In vitro studies using rat liver fractions have demonstrated that 3-hydroxy fatty acids with carbon chains of ten or more are oxidized at their terminal methyl (ω) carbon nih.gov. This ω-oxidation process converts the terminal methyl group into a carboxyl group, thereby forming a 3-hydroxy dicarboxylic acid nih.govbiologydiscussion.com. Shorter-chain 3-hydroxy fatty acids, such as 3-hydroxyhexanoic and 3-hydroxyoctanoic acid, were not significantly metabolized via this pathway in the same studies nih.gov.

The longer-chain 3-hydroxy dicarboxylic acids that are initially formed can then be shortened through subsequent β-oxidation, leading to the formation of medium-chain products like this compound (a C8 dicarboxylic acid) nih.gov. The excretion of 3-hydroxy dicarboxylic acids in human urine is often elevated in conditions characterized by increased fatty acid mobilization or inhibited β-oxidation nih.gov.

Peroxisomes, not mitochondria, are the primary site for the β-oxidation of long-chain dicarboxylic acids nih.govscispace.com. After being formed in the endoplasmic reticulum via ω-oxidation, these dicarboxylic acids are transported into peroxisomes for degradation researchgate.netresearchgate.net. This process is crucial for breaking down these molecules into shorter, more manageable units.

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. Key enzymes identified in the degradation of a C16 dicarboxylic acid include straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X (SCPX), which has thiolase activity nih.gov. This process systematically removes two-carbon units (as acetyl-CoA) from the carboxyl ends of the dicarboxylic acid nih.gov.

Long-chain dicarboxylic acids themselves can act as signaling molecules that induce the proliferation of peroxisomes and upregulate the enzymes involved in peroxisomal β-oxidation nih.gov.

| Enzyme/Protein | Function in Peroxisomal Dicarboxylic Acid β-Oxidation |

| Acyl-CoA Synthetase | Activates dicarboxylic acids into their corresponding CoA esters before oxidation. |

| Acyl-CoA Oxidase 1 (ACOX1) | Catalyzes the first, rate-limiting step, introducing a double bond. |

| L-Bifunctional Protein (LBP/EHHADH) | Exhibits hydratase and dehydrogenase activities for dicarboxylic enoyl-CoAs. nih.govresearchgate.net |

| D-Bifunctional Protein (DBP/HSD17B4) | Also possesses hydratase and dehydrogenase activities. nih.govresearchgate.net |

| Peroxisomal Thiolases (e.g., SCPx) | Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA. nih.govresearchgate.net |

While peroxisomes are responsible for the initial breakdown of long-chain dicarboxylic acids, mitochondria play a vital role in the complete oxidation of the resulting products mdpi.com. Peroxisomal β-oxidation is an incomplete process; it shortens long chains but does not break them down completely to CO2 and water. The shortened acyl-CoA derivatives, such as hexanoyl-CoA or octanoyl-CoA, and acetyl-CoA are the final products of the peroxisomal pathway researchgate.net.

These shorter-chain dicarboxylic acids and acetyl-CoA can then be transported to the mitochondria for further metabolism mdpi.com. In vitro experiments have shown that when mitochondria are present, 3-hydroxy dicarboxylic acids are converted into shorter, unsubstituted dicarboxylic acids such as suberic acid and adipic acid nih.gov. This indicates a cooperative relationship where peroxisomes handle the initial, chain-shortening steps that mitochondria cannot, and mitochondria then complete the oxidation process to generate energy through the citric acid cycle mdpi.com.

Enzymatic Mechanisms and Catalytic Processes Leading to this compound Formation

The formation of this compound begins with the ω-oxidation of a corresponding 3-hydroxy fatty acid. This is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of liver and kidney cells allen.inbiologydiscussion.com.

Hydroxylation : The first and rate-limiting step is catalyzed by cytochrome P450 monooxygenases (CYP enzymes) researchgate.netmicrobenotes.com. These enzymes introduce a hydroxyl (-OH) group onto the terminal (ω) carbon of the 3-hydroxy fatty acid, forming a 3,ω-dihydroxy fatty acid allen.in. This reaction requires molecular oxygen (O2) and NADPH as a cofactor microbenotes.com.

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde. This step is carried out by alcohol dehydrogenase.

Oxidation to Carboxylic Acid : Finally, the aldehyde group is further oxidized to a carboxyl (-COOH) group by an aldehyde dehydrogenase researchgate.net. This final step completes the conversion of the terminal methyl group into a carboxylic acid, resulting in the formation of a 3-hydroxy dicarboxylic acid.

If the initial substrate was a long-chain 3-hydroxy fatty acid, the resulting long-chain 3-hydroxy dicarboxylic acid would then undergo peroxisomal β-oxidation, as described previously, to be shortened to this compound nih.gov.

Microbial Biotransformation and Production Routes for Hydroxycarboxylic Acids

Microorganisms provide alternative and efficient routes for the production of various hydroxycarboxylic acids through biotransformation and fermentation nih.gov. While specific microbial synthesis of this compound is not extensively detailed, the production of other structurally related hydroxycarboxylic acids is well-established, showcasing the metabolic versatility of microbes.

One significant route is the production of (R)-3-hydroxycarboxylic acids from polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced and stored as carbon and energy reserves by numerous bacteria acs.orgnih.gov. For instance, bacteria like Pseudomonas putida can be cultured to accumulate PHAs. Under specific conditions that promote the in vivo depolymerization of these intracellular polyesters, the constituent (R)-3-hydroxycarboxylic acid monomers are secreted into the extracellular environment, from which they can be purified acs.orgnih.gov. This method has been used to produce a range of (R)-3-hydroxycarboxylic acids with varying chain lengths nih.gov.

Gut microbiota, such as Bifidobacterium species, are also known to produce hydroxycarboxylic acid receptor 3 (HCA3) ligands, including phenyllactic acid and indole-3-lactic acid researchgate.netnih.gov. These microbial pathways highlight the potential for using engineered or naturally occurring microorganisms for the targeted production of specific hydroxycarboxylic acids.

| Microbial Species | Substrate/Pathway | Product(s) |

| Pseudomonas putida | In vivo depolymerization of intracellular Polyhydroxyalkanoates (PHAs) | (R)-3-hydroxyoctanoic acid, (R)-3-hydroxyhexanoic acid, and other (R)-3-hydroxycarboxylic acids nih.gov |

| Bifidobacterium spp. | Metabolism of aromatic amino acids | Phenyllactic acid (PLA), 4-hydroxyphenyllactic acid (4-OH-PLA), Indole-3-lactic acid (ILA) nih.gov |

| Klebsiella pneumoniae | Glycerol fermentation | 3-Hydroxypropionic acid nih.gov |

| Saccharomyces cerevisiae | Engineered oxaloacetate pathway | 3-Hydroxypropionic acid rsc.org |

Potential Derivatization Pathways and Metabolite Interconversions in Biological Systems

Once formed, this compound is not a metabolic endpoint. It is part of a dynamic pool of dicarboxylic acids and can undergo further transformations. The primary pathway for its interconversion is β-oxidation.

As established, this compound can be a product of the β-oxidation of longer-chain 3-hydroxy dicarboxylic acids (e.g., C10, C12, C14) nih.gov. Conversely, this compound (C8) can itself be a substrate for further β-oxidation in mitochondria. This process would shorten its carbon chain, leading to the formation of 3-hydroxyadipic acid (C6) and subsequently other short-chain acids nih.gov.

In the urine of children with elevated levels of 3-hydroxy dicarboxylic acids, a variety of related metabolites have been identified, including 3,10-dihydroxydecanoic acid and 3,11-dihydroxydodecanoic acid nih.gov. This suggests a complex network of interconversions where hydroxylation can occur at multiple positions, and the resulting molecules are substrates for the oxidative machinery of the cell. These pathways demonstrate that this compound is an intermediate in a larger metabolic network designed to process and catabolize fatty acids that have entered the ω-oxidation pathway.

Biological Functions and Physiological Significance of 3 Hydroxysuberic Acid

General Metabolite Role in Cellular Processes

3-Hydroxysuberic acid, also known as 3-hydroxyoctanedioic acid, is a dicarboxylic acid that plays a role as a metabolite in various organisms, including humans. hmdb.canih.gov It is classified as a medium-chain hydroxy fatty acid. hmdb.ca This compound is formed as a secondary metabolite, which are molecules that are not essential for basic metabolic or physiological processes but may have roles in defense or signaling. hmdb.ca In some instances, they are byproducts of the incomplete metabolism of other secondary metabolites. hmdb.ca

The presence of this compound has been detected in various biofluids, including blood, urine, and feces. foodb.ca It is considered a metabolite derived from the ω-oxidation of 3-hydroxy fatty acids and the subsequent β-oxidation of longer-chain 3-hydroxy dicarboxylic acids. np-mrd.org Its detection in certain foods like chicken and pork suggests it could potentially serve as a biomarker for the consumption of these products. hmdb.cafoodb.ca

| Sample Type | Organism/Source | Significance |

|---|---|---|

| Biofluids (Blood, Urine, Feces) | Humans, other living organisms | Indicates its role as a metabolite in cellular processes. hmdb.cafoodb.ca |

| Food | Anatidae (ducks, geese, swans), Chickens (Gallus gallus), Domestic pigs (Sus scrofa domestica) | Potential biomarker for food consumption. hmdb.cafoodb.ca |

Emerging Evidence as a Signaling Molecule

While primarily known for its role in metabolism, there is emerging evidence suggesting that this compound and similar molecules may function as signaling molecules. hmdb.ca Secondary metabolites, a category to which this compound belongs, are sometimes involved in cellular signaling. hmdb.ca For instance, compounds with hydroxyl and carboxyl groups, like this compound, have been noted for their potential in influencing various signaling pathways. researchgate.net The structural characteristics of such molecules, including the presence of hydrogen bonds and hydrophobic interactions, can contribute to their biological activity. researchgate.net

Involvement in Specific Metabolic Cycles and Pathways (e.g., Fatty Acid Metabolism)

This compound is intricately linked to fatty acid metabolism, particularly under conditions of increased fatty acid mobilization or impaired β-oxidation. nih.gov Its formation is a result of the ω-oxidation of fatty acids to dicarboxylic acids, followed by β-oxidation. np-mrd.orgnih.gov

Specifically, the metabolic origin of 3-hydroxydicarboxylic acids like this compound involves the ω-oxidation of 3-hydroxy fatty acids. nih.gov The subsequent β-oxidation of the resulting longer-chain dicarboxylates leads to the formation of shorter-chain 3-hydroxydicarboxylic acids, including 3-hydroxyoctanedioic acid (this compound). nih.gov

Elevated levels of this compound and other 3-hydroxydicarboxylic acids in the urine are a characteristic feature of dicarboxylic aciduria. nih.gov This condition can arise from various metabolic disorders, including deficiencies in enzymes involved in fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). nih.govscispace.com In these disorders, the normal process of fatty acid breakdown is disrupted, leading to an accumulation of intermediate metabolites that are then shunted into alternative pathways like ω-oxidation, resulting in the increased production and excretion of dicarboxylic acids. nih.govhmdb.ca

The profile of urinary 3-hydroxydicarboxylic acids can provide valuable diagnostic clues. For example, specific ratios of different 3-hydroxydicarboxylic acids can help distinguish between different fatty acid oxidation defects. nih.gov

Furthermore, the metabolism of dicarboxylic acids involves peroxisomes, which are essential for their β-oxidation. nih.gov Studies have shown that the peroxisomal L-bifunctional protein (EHHADH) plays a significant role in the oxidation of these acids. nih.gov

| Disorder | Metabolic Defect | Effect on this compound |

|---|---|---|

| Dicarboxylic Aciduria | Increased fatty acid mobilization or inhibited β-oxidation. nih.gov | Increased urinary excretion. nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Impaired β-oxidation of medium-chain fatty acids. nih.gov | Altered ratios of urinary 3-hydroxydicarboxylic acids. nih.gov |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Impaired β-oxidation of long-chain fatty acids. nih.gov | Increased urinary ratios of specific 3-hydroxydicarboxylic acids. nih.gov |

| Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency | Failure of ketogenesis during illness or fasting. nih.gov | Complex pattern of ketogenic dicarboxylic and 3-hydroxydicarboxylic acids in urine. nih.gov |

Advanced Analytical Methodologies for 3 Hydroxysuberic Acid Characterization and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of dicarboxylic acids like 3-Hydroxysuberic acid, offering high sensitivity and specificity. Various MS-based techniques are employed, often coupled with chromatographic separation methods to handle complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of organic acids in biological matrices. dergipark.org.trmdpi.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For dicarboxylic acids, which can be challenging to retain on standard reversed-phase columns due to their polarity, derivatization is sometimes employed to improve chromatographic behavior and ionization efficiency. nih.gov However, direct analysis is also possible. nih.gov

In metabolomics studies, LC-MS/MS has been utilized to identify and quantify a wide array of metabolites, including this compound, in various samples. For instance, a study on dietary biomarkers identified this compound in urine samples using an LC-MS/MS approach, noting its mass-to-charge ratio (m/z) of 189.0767. cambridge.org The technique's ability to monitor specific precursor-to-product ion transitions allows for highly selective quantification, even in complex mixtures like biofluids. dergipark.org.tr The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of these analyses. researchgate.net

Table 1: Selected LC-MS/MS Applications for Hydroxy-Dicarboxylic Acid Analysis

| Application Area | Sample Matrix | Key Findings & Methodological Aspects |

|---|---|---|

| Dietary Biomarker Discovery | Urine | Identified this compound as a putative biomarker for green bean consumption. cambridge.org |

| Disease Biomarker Screening | Plasma | Quantified various hydroxy acids for assessing insulin (B600854) resistance and Down syndrome. dergipark.org.trnih.gov |

| Metabolomics Profiling | Exhaled Breath Condensate | Detected this compound as part of a panel of metabolites for cystic fibrosis exacerbations. conicet.gov.ar |

| In Vitro Fermentation Analysis | Culture Supernatant | Quantified short-chain fatty acids and other organic acids produced by bacterial fermentation. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the comprehensive profiling of organic acids in biological samples. up.ac.zatohoku.ac.jpmetbio.net Due to the low volatility and polar nature of dicarboxylic acids like this compound, a crucial step in GC-MS analysis is chemical derivatization. nih.govresearchgate.net This process converts the non-volatile acids into more volatile and thermally stable derivatives suitable for gas chromatography.

The most common derivatization methods are esterification and silylation. nih.govresearchgate.net Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is frequently preferred as it can provide low detection limits and satisfactory reproducibility for low-molecular-weight dicarboxylic acids. researchgate.net The resulting trimethylsilyl (B98337) (TMS) derivatives are then separated on a GC column, typically a nonpolar capillary column, before being detected by the mass spectrometer. researchgate.netlipidmaps.org GC-MS has been successfully used to identify 3-hydroxydicarboxylic acids in urine, contributing significantly to the diagnosis and understanding of various metabolic disorders. mimedb.orgnp-mrd.org

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis of Dicarboxylic Acids

| Derivatization Reagent | Advantages | Disadvantages | Common Application |

|---|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Lower detection limits, high reproducibility for C3-C9 dicarboxylic acids. researchgate.net | TMS derivatives can be prone to hydrolysis. researchgate.net | Urinary organic acid profiling for metabolic disorders. researchgate.netnih.gov |

| BF3/alcohol (e.g., butanol) | Stable derivatives, low limits of detection. nih.gov | Can be a harsh method, may not be suitable for all analytes. | Analysis of mono- and dicarboxylic acids in various matrices. nih.gov |

Tandem Mass Spectrometry for Metabolite Identification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is critical for the structural elucidation and confident identification of metabolites like this compound. cambridge.org In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of the target molecule is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) create a characteristic fragmentation pattern, or mass spectrum, which acts as a structural fingerprint for the molecule. nih.govresearchgate.net

For this compound, with a molecular formula of C8H14O5, the precursor ion would be selected and fragmented. nih.gov Analysis of these fragments helps to confirm the presence of the carboxylic acid groups and the hydroxyl group, and to distinguish it from other isomers. For example, in positive ionization mode, characteristic peaks for this compound have been observed at m/z values of 129.05605, 127.07305, and 189.07481. nih.gov In negative ionization mode, a precursor ion of m/z 189.0767 [M-H]⁻ has been reported. cambridge.org This detailed fragmentation analysis is essential for distinguishing it from other dicarboxylic acids and confirming its identity in complex biological samples. google.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information about metabolites. uni-regensburg.demdpi.com Unlike mass spectrometry, which detects mass-to-charge ratios, NMR detects the magnetic properties of atomic nuclei, providing data on the chemical environment of each atom in a molecule. This makes it highly effective for identifying and quantifying compounds in a mixture with minimal sample preparation. mdpi.com

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques can be applied. 1H NMR spectra provide information about the number and types of protons, while 13C NMR reveals details about the carbon skeleton. nih.gov 2D NMR experiments, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC), correlate the proton and carbon signals, which is invaluable for unambiguously assigning the chemical shifts and confirming the structure of the molecule. nih.gov The Human Metabolome Database records specific 1H and 13C NMR spectral data for this compound in water, which can be used as a reference for its identification in metabolomics studies. nih.gov

Sample Preparation and Extraction Strategies for Diverse Biological Matrices

The effective extraction of target analytes from complex biological samples is a critical prerequisite for reliable analysis by MS or NMR. The chosen method must be optimized for the specific properties of the analyte and the matrix to ensure high recovery, minimize interference, and maintain the stability of the compound.

Optimization for Biofluid Analysis (Urine, Blood, Feces)

Urine: Urine is a common matrix for analyzing organic acids as it is non-invasively collected and often contains elevated levels of metabolites indicative of metabolic disorders. up.ac.za A common extraction method involves acidification of the urine sample, followed by liquid-liquid extraction (LLE) with organic solvents like ethyl acetate (B1210297) and diethyl ether. tohoku.ac.jp An oximation step may be included prior to extraction to stabilize keto-acids. tohoku.ac.jp Careful control of the solvent evaporation step is crucial, as excessive heat or prolonged drying can lead to the loss of more volatile hydroxycarboxylic acids. nih.gov

Blood (Plasma/Serum): For blood samples, the primary challenge is the high protein content. Protein precipitation is a standard first step, typically achieved by adding a cold organic solvent such as methanol (B129727) or acetonitrile. nih.govfrontiersin.org After centrifugation to remove the precipitated proteins, the supernatant can be further processed. frontiersin.org For acylcarnitine analysis in plasma, which can be related to dicarboxylic acid metabolism, hydrolysis with sodium hydroxide (B78521) may be performed to release total fatty acids before acidification and extraction. lipidmaps.org

Feces: Fecal samples present a unique challenge due to their complex and variable composition. Extraction protocols often involve homogenization of the fecal matter with a solvent or a mixture of solvents. researchgate.netnih.gov Various extraction solvents have been investigated, including water-based solutions, which have shown good reproducibility and coverage for a broad range of metabolites. researchgate.net Techniques like ultrasonic extraction can be employed to improve efficiency. nih.gov For short-chain fatty acids and other organic acids, methods combining solvent extraction with solid-phase extraction (SPE) have also been developed to purify the sample before analysis. mdpi.commdpi.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 3-Hydroxyisovaleric acid |

| This compound |

| Acetic acid |

| Acetonitrile |

| Adipic acid |

| Aniline |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) |

| Butanol |

| Butyric acid |

| Diethyl ether |

| Dodecanedioic acid |

| Ethyl acetate |

| Formic acid |

| Glutaric acid |

| Hexanoic acid |

| Isobutyric acid |

| Isopropyl alcohol |

| Isovaleric acid |

| Lactate |

| Methanol |

| Methylcitrate |

| Methylmalonic acid |

| Orotic acid |

| Propionic acid |

| Propionylglycine |

| Pyridine |

| Sebacic acid |

| Sodium hydroxide |

| Suberic acid |

| Succinic acid |

| Taurine |

| Traumatic acid |

| Trigonelline |

| Uracil |

Considerations for Tissue and Cell Extract Analysis

The analysis of this compound in complex biological matrices such as tissue and cell extracts requires meticulous sample preparation and sophisticated analytical techniques to ensure accurate quantification and avoid interferences. The methodologies employed often involve a combination of extraction, derivatization, and advanced chromatographic and mass spectrometric techniques.

A primary consideration in the analysis of tissue and cell extracts is the efficient extraction of this compound from the complex milieu of proteins, lipids, and other metabolites. For tissue samples, homogenization is a critical first step to disrupt the cellular structure and release the intracellular contents. biorxiv.org Freeze-drying of tissue, such as liver samples, may be performed prior to extraction. biorxiv.org Subsequently, organic solvents are used to precipitate proteins and extract small molecules, including this compound. Common extraction solvents include ethyl acetate and diethyl ether. lipidmaps.orgscispace.com Acidification of the sample with acids like hydrochloric acid (HCl) is often performed prior to solvent extraction to ensure that dicarboxylic acids like this compound are in their protonated form, enhancing their solubility in organic solvents. lipidmaps.orgscispace.com

For cultured cells, such as Human Embryonic Kidney (HEK-293) cells, the analysis can be performed on the cell culture medium or the cell lysate itself. biorxiv.orgnih.gov When analyzing the medium, it can provide insights into the metabolites secreted or released by the cells. biorxiv.orgnih.gov For intracellular analysis, cell lysis is necessary. Common lysis methods include freeze-thaw cycling or the use of homogenizer beads. nih.gov The choice of detachment method for adherent cells, such as trypsinization or cell scraping, can also impact the metabolic profile and must be considered. nih.gov

Following extraction, derivatization is a common step in the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization converts the non-volatile and polar this compound into a more volatile and thermally stable derivative. A widely used derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), which converts the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) derivatives. lipidmaps.orgscispace.com

Chromatographic separation is essential to resolve this compound from other structurally similar compounds present in the extract. Both gas chromatography (GC) and liquid chromatography (LC) are employed. In GC-MS analysis, a capillary column, such as an HP-5MS, is typically used with a programmed temperature gradient to separate the derivatized analytes. lipidmaps.org For liquid chromatography-mass spectrometry (LC-MS), reversed-phase columns are common, often with a gradient elution using a mobile phase consisting of water and an organic solvent like acetonitrile, both typically containing a small percentage of an acid like formic acid to improve peak shape. researchgate.netmdpi.com

Mass spectrometry is the preferred method for detection and quantification due to its high sensitivity and selectivity. In GC-MS, quantification can be performed in selected ion monitoring (SIM) mode, targeting specific fragment ions of the derivatized this compound. lipidmaps.org For LC-MS, tandem mass spectrometry (MS/MS) is frequently used, providing enhanced specificity through the monitoring of specific precursor-to-product ion transitions. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as deuterated or ¹³C-labeled analogs of this compound, is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects. biorxiv.orglipidmaps.org

The table below summarizes key considerations and methodologies for the analysis of this compound in tissue and cell extracts.

| Parameter | Tissue Extracts | Cell Extracts | References |

| Sample Preparation | Homogenization, freeze-drying, acidification, solvent extraction (e.g., ethyl acetate, diethyl ether) | Cell lysis (freeze-thaw, homogenization), analysis of culture medium or cell lysate, detachment (scraping, trypsinization) | biorxiv.orglipidmaps.orgscispace.comnih.govnih.gov |

| Derivatization (for GC-MS) | Trimethylsilylation (e.g., BSTFA with TMCS) | Trimethylsilylation (e.g., BSTFA with TMCS) | lipidmaps.orgscispace.com |

| Analytical Technique | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS | lipidmaps.orgnih.govresearchgate.netnih.gov |

| Chromatography Column | GC: Capillary (e.g., HP-5MS); LC: Reversed-phase (e.g., C18) | GC: Capillary (e.g., HP-5MS); LC: Reversed-phase (e.g., C18) | lipidmaps.orgmdpi.com |

| Quantification | Isotope dilution mass spectrometry (using stable isotope-labeled internal standards) | Isotope dilution mass spectrometry (using stable isotope-labeled internal standards) | biorxiv.orglipidmaps.org |

Clinical and Pathophysiological Implications of 3 Hydroxysuberic Acid

Role as a Biomarker in Dietary Assessment

Objective assessment of dietary intake is crucial for understanding the relationship between nutrition and health. Traditional methods like food frequency questionnaires are often subject to recall bias. Dietary biomarkers, which are objectively measured molecules in biological samples, offer a more accurate alternative. 3-Hydroxysuberic acid has emerged as a promising candidate biomarker for specific food consumption.

Identification as a Dietary Biomarker (e.g., Green Beans, Berries)

Recent metabolomics research has identified this compound as a potential biomarker for the intake of green beans. cambridge.org In a randomized cross-over intervention study, researchers analyzed the urinary metabolome of healthy participants after they consumed standardized portions of green beans, mixed berries, and mixed vegetables. cambridge.org Using liquid chromatography-mass spectrometry (LC-MS), the study identified several compounds that were significantly elevated after the consumption of green beans, with this compound being one of the putative biomarkers. cambridge.org While the initial study also included berries, the prominent association was established with green bean consumption. cambridge.org Further research has also noted the presence of this compound in foods such as certain poultry (anatidae and chickens) and pork, suggesting its potential as a biomarker for these foods as well. foodb.ca

Dose-Response Relationship Studies in Dietary Intake

A critical step in validating a dietary biomarker is to establish a dose-response relationship, demonstrating that the concentration of the biomarker in the body correlates with the amount of the food consumed. The research that identified this compound as a biomarker for green beans also investigated this relationship. cambridge.org The study found that urinary concentrations of this compound increased as the consumption of green beans increased. cambridge.org In a follow-up component of the study, participants consumed three different portion sizes of green beans, and the resulting data showed that urinary metabolites could distinguish between the different intake levels. cambridge.org This finding supports a clear dose-response relationship, strengthening the case for this compound as a reliable indicator of green bean intake.

Table 1: this compound as a Dietary Biomarker

| Compound | Associated Food | Study Finding | Research Approach |

|---|---|---|---|

| This compound | Green Beans | Increased urinary excretion post-consumption. cambridge.org | Randomized cross-over intervention study with LC-MS metabolomics. cambridge.org |

| This compound | Green Beans | Urinary levels correlate positively with intake portion size. cambridge.org | Dose-response study with varied portion sizes. cambridge.org |

Association with Inborn Errors of Metabolism and Organic Acidurias

Beyond its role in nutrition, this compound is a significant metabolite in the context of certain genetic metabolic disorders. Its accumulation in urine, a condition known as 3-hydroxydicarboxylic aciduria, is a hallmark of defects in fatty acid metabolism, spanning both mitochondrial and peroxisomal pathways.

Elevated Levels in Mitochondrial Fatty Acid Oxidation Disorders

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during fasting. nih.gov Genetic defects in the enzymes of this pathway lead to a group of conditions known as mitochondrial fatty acid oxidation disorders (FAODs). mdpi.com A common feature of these disorders is the accumulation of unmetabolized fatty acid intermediates, which are then excreted in the urine. Elevated levels of this compound are a notable finding in the urine organic acid profiles of individuals with certain FAODs. nih.gov

ACAD9 Deficiency: Acyl-CoA dehydrogenase 9 (ACAD9) is a mitochondrial enzyme with a dual function: it participates in the β-oxidation of long-chain fatty acids and is also essential for the assembly of Complex I of the mitochondrial respiratory chain. nih.govpitt.edu Deficiency of ACAD9 is a rare inborn error of metabolism that can lead to severe clinical presentations, including cardiomyopathy, liver dysfunction, and neurological problems. nih.govinformnetwork.org In patients with ACAD9 deficiency, urine organic acid analysis during acute illness has revealed hypoketotic dicarboxylic aciduria with significant excretion of 3-hydroxyadipic, 3-hydroxysuberic, and 3-hydroxysebacic acids. nih.gov

LCHAD Deficiency: Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is another serious FAOD caused by mutations in the HADHA gene. wikipedia.orgyoutube.com This disorder prevents the body from converting certain fats into energy, leading to symptoms like hypoglycemia, lethargy, liver problems, and cardiomyopathy. medlineplus.gov The diagnosis of LCHAD deficiency is supported by biochemical analyses, including an increased urinary excretion of 3-hydroxy-dicarboxylic acids. nih.gov This group of metabolites, which includes this compound, serves as a key diagnostic marker for the condition. nih.gov

Peroxisomes also play a role in fatty acid metabolism, specifically in the β-oxidation of dicarboxylic acids (DCAs). nih.govconsensus.app The enzyme peroxisomal L-bifunctional protein (EHHADH) is a key component of this pathway. researchgate.net Studies using mouse models have demonstrated the critical role of EHHADH in DCA metabolism. nih.gov In mice deficient in EHHADH, a prominent medium-chain 3-hydroxydicarboxylic aciduria was observed. nih.govconsensus.app Specifically, the levels of this compound (3-OH-C8-DCA) and 3-hydroxysebacic acid (3-OH-C10-DCA) were found to be very high in the urine of these mice, particularly when mitochondrial fatty acid oxidation was also inhibited. nih.gov This research highlights that EHHADH deficiency leads to a distinct metabolic signature characterized by the accumulation of this compound. nih.govnih.gov

Table 2: this compound in Inborn Errors of Metabolism

| Disorder | Deficient Enzyme/Protein | Affected Pathway | Key Biochemical Finding |

|---|---|---|---|

| ACAD9 Deficiency | Acyl-CoA Dehydrogenase 9 | Mitochondrial Fatty Acid β-Oxidation | Elevated urinary this compound during acute illness. nih.gov |

| LCHAD Deficiency | Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase | Mitochondrial Fatty Acid β-Oxidation | Increased urinary excretion of 3-hydroxy-dicarboxylic acids. nih.gov |

| EHHADH Deficiency | Peroxisomal L-Bifunctional Protein | Peroxisomal Dicarboxylic Acid β-Oxidation | Prominent urinary excretion of medium-chain 3-hydroxydicarboxylic acids, including this compound. consensus.appnih.gov |

Utility in Screening and Diagnostic Metabolic Profiling Panels

This compound, also known as 3-hydroxyoctanedioic acid, is a metabolite that can be detected in human biofluids such as urine. Its presence and concentration are particularly relevant in the context of metabolic profiling for certain inborn errors of metabolism. Specifically, it is recognized as part of a group of compounds known as 3-hydroxydicarboxylic acids, which serve as biomarkers for disorders of mitochondrial fatty acid β-oxidation.

The primary utility of measuring this compound is in the diagnostic workup for conditions where this metabolic pathway is impaired. When the β-oxidation of fatty acids is blocked, alternative metabolic routes are activated, including microsomal ω-oxidation followed by β-oxidation, which leads to the formation and subsequent urinary excretion of dicarboxylic and 3-hydroxydicarboxylic acids. researchgate.net Therefore, an elevated level of this compound and other related compounds in a urinary organic acid profile is a key indicator of a potential fatty acid oxidation defect. nih.gov

Disorders for which 3-hydroxydicarboxylic aciduria is a characteristic finding include:

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency: This is a primary disorder where the detection of a range of 3-hydroxydicarboxylic acids, including this compound, is a hallmark. researchgate.netnewenglandconsortium.org

Mitochondrial trifunctional protein (TFP) deficiency: As LCHAD is one component of the TFP complex, its deficiency also results in a similar metabolic profile. nih.gov

While not typically a primary marker in broad newborn screening panels that rely on acylcarnitine profiles from dried blood spots, the analysis of urinary organic acids, including this compound, is a crucial second-tier test for confirming diagnoses when initial screening results are abnormal.

Differential Diagnosis from Other Metabolic Perturbations (e.g., Ketoacidosis, Reye Syndrome, Hepatic Cirrhosis)

The clinical presentation of fatty acid oxidation disorders, marked by the accumulation of this compound, can overlap significantly with other acute metabolic crises, making differential diagnosis essential. These conditions often manifest with symptoms like hypoketotic hypoglycemia, lethargy, vomiting, and liver dysfunction. newenglandconsortium.orgmerckmanuals.com

Reye Syndrome: This condition is characterized by acute noninflammatory encephalopathy and fatty degenerative liver failure, often following a viral illness. researchgate.net Its symptoms can closely mimic those of a fatty acid oxidation defect like LCHAD deficiency. newenglandconsortium.orgnih.gov The differential diagnosis relies heavily on metabolic profiling. While both conditions can present with elevated liver transaminases and ammonia, a urinary organic acid analysis revealing significant 3-hydroxydicarboxylic aciduria is strongly indicative of an underlying inborn error of metabolism rather than classical Reye syndrome. researchgate.netnih.govrcpch.ac.uk In fact, it is now understood that many cases previously diagnosed as Reye syndrome were likely underlying fatty acid oxidation disorders. researchgate.net

Ketoacidosis: In contrast to the hypoketotic state typical of fatty acid oxidation disorders, diabetic ketoacidosis (DKA) is characterized by hyperglycemia and high levels of ketone bodies. The presence of significant ketonuria would generally point away from a primary fatty acid oxidation defect, where ketone production is impaired.

The specific pattern of metabolites is crucial for accurate diagnosis. For instance, in LCHAD deficiency, the ratios of different 3-hydroxydicarboxylic acids (e.g., C6, C12 relative to C10) can be a more useful indicator than their mere presence. researchgate.net

Linkages to Complex Diseases

Exploratory Associations in Colorectal Cancer Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has been increasingly applied to cancer research to identify biomarkers and understand pathological processes. nih.gov In the context of colorectal cancer (CRC), several studies have profiled metabolites in serum, urine, and tumor tissue to find signatures associated with the disease.

Exploratory studies have identified this compound in human feces, and its association with colorectal cancer has been noted in metabolomics databases. fecalmetabolome.ca Research investigating the metabolic networks of colorectal cancers has detected a wide array of metabolites that differ between cancerous tissue, adjacent healthy mucosa, and stool. While many studies focus on more central metabolic pathways like glycolysis and amino acid metabolism, the alteration in fatty acid metabolism products is also a feature of the CRC metabolic phenotype. nih.govnih.govmdpi.com

The table below summarizes findings from representative metabolomics studies on colorectal cancer, highlighting the types of metabolic alterations observed.

| Study Focus | Sample Type | Key Metabolic Pathways Altered | Examples of Dysregulated Metabolites |

|---|---|---|---|

| Global Serum Metabolomics Review | Serum/Plasma | Protein biosynthesis, Urea cycle, Alanine metabolism, Citric acid cycle | Pyruvic acid, Glucose, Lactic acid, 3-Hydroxybutyric acid, Tryptophan nih.gov |

| Amino Acids & Acylcarnitines Profiling | Serum | Amino acid metabolism, Mitochondrial beta-oxidation | 3-Hydroxybutyrylcarnitine, Argininosuccinic acid, Tryptophan mdpi.com |

| Untargeted Metabolomic Profiling | Serum | Vitamin B6 metabolism, Alanine, aspartate, and glutamate metabolism | 3-Hydroxybutyric acid, Hexadecanedioic acid, Succinic acid semialdehyde nih.gov |

While this compound itself is not consistently highlighted as a top-tier biomarker, its presence within the broader class of dicarboxylic and hydroxy-fatty acids suggests that alterations in fatty acid oxidation and lipid metabolism are part of the metabolic reprogramming in colorectal cancer.

Therapeutic Research Perspectives and Molecular Targets

Ligand Interactions with Disease-Relevant Proteins (e.g., Type-II Diabetes Targets)

While no direct experimental evidence currently confirms this compound as a ligand for specific disease-relevant proteins, its chemical structure makes it a plausible candidate for interaction with certain classes of receptors, particularly those involved in metabolic regulation.

A key family of therapeutic targets for type 2 diabetes is the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate genes involved in glucose and lipid homeostasis. mdpi.comnih.gov There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. PPARγ is the target of the thiazolidinedione (TZD) class of antidiabetic drugs. mdpi.com

A defining characteristic of PPARs is their large ligand-binding cavity, which can accommodate a variety of natural and synthetic lipophilic acids. nih.govnih.gov Endogenous ligands for PPARs are typically fatty acids or their derivatives. The binding of these ligands generally requires a polar head group, most commonly a carboxylic acid, which forms hydrogen bonds with key amino acid residues in the receptor's binding pocket. nih.gov

| PPAR Subtype | Primary Tissue Expression | Key Functions in Metabolism | Examples of Endogenous Ligand Types |

|---|---|---|---|

| PPARα | Liver, Muscle, Heart | Regulates fatty acid catabolism, reduces triglycerides mdpi.com | Polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) nih.gov |

| PPARγ | Adipose Tissue, Macrophages | Promotes adipocyte differentiation, enhances insulin (B600854) sensitivity mdpi.commdpi.com | Polyunsaturated fatty acids, Prostaglandins nih.gov |

| PPARβ/δ | Ubiquitous | Regulates fatty acid oxidation, improves lipid profiles nih.gov | Fatty acids, Eicosanoids nih.gov |

Given that this compound is a dicarboxylic fatty acid, it possesses the key structural features—a lipophilic carbon chain and polar carboxyl groups—that are characteristic of PPAR ligands. From a research perspective, it is conceivable that this compound could bind to one or more PPAR subtypes, potentially modulating their activity. However, this remains a hypothesis that requires experimental validation through binding assays and functional studies to determine if it acts as an agonist or antagonist and to ascertain its potency and subtype selectivity.

Molecular Docking and In Silico Studies for Bioactivity Prediction

Computational methods, particularly molecular docking and in silico absorption, distribution, metabolism, and excretion (ADME) profiling, have been employed to predict the therapeutic potential of this compound. These studies provide valuable insights into its possible biological targets and pharmacokinetic properties, guiding further experimental validation.

One significant in silico study investigated the potential of this compound as an anti-diabetic agent by performing molecular docking against a panel of protein targets implicated in type-II diabetes. The selected protein targets included aldose reductase, glucokinase, fructose 1, 6-bisphosphatase, 11β HSD 1, GFPT, GFAT, PK, AMP, GLUT, and CETP sci-hub.se.

The molecular docking simulations revealed interactions between this compound and the active sites of these proteins. For instance, when docked with tyrosinase, a hydrogen bond interaction was observed with the amino acid residues TYR362 and ARG321 researchgate.net. The study compared the docking scores of this compound with other compounds and standard drugs like Metformin and Sitagliptin sci-hub.se.

In addition to predicting its binding affinity, the study also generated a comparative ADME profile for this compound. This analysis assessed various pharmacokinetic parameters, including solubility (Log S), membrane permeability (Caco-2 permeability), and blood-brain barrier penetration (BBB) sci-hub.se.

The detailed findings from the molecular docking and ADME prediction for this compound against one of the key targets, GFAT, are summarized in the table below.

Table 1. Molecular Docking and Predicted ADME Properties of this compound against GFAT

| Compound | Docking Score (kcal/mol) | Estimated ΔG (kcal/mol) | Log S |

|---|---|---|---|

| This compound | -0.309 | -0.309 | -33.605 |

The computational screening of this compound against various protein targets suggests its potential for interacting with key players in metabolic pathways. While these in silico predictions are a crucial first step in identifying potential bioactivities, they necessitate further validation through in vitro and in vivo experimental studies to confirm the therapeutic efficacy of this compound sci-hub.se.

Exogenous Sources and Environmental Interactions of 3 Hydroxysuberic Acid

Detection in Specific Plant Species (e.g., Hedychium coronarium)

extensive review of scientific literature does not currently provide evidence for the presence of 3-Hydroxysuberic acid in Hedychium coronarium. Phytochemical analyses of this plant species have identified other classes of compounds, including labdane (B1241275) diterpenes, flavonoids, and essential oils. nih.govnih.govresearchgate.netmdpi.comresearchgate.net While some plants are known to produce a variety of organic acids, the specific synthesis of this compound by Hedychium coronarium has not been reported.

Dietary Origin and Metabolite Fate in Biological Systems

This compound is recognized as a metabolite that can be introduced into biological systems through dietary intake. foodb.ca It is also considered a secondary metabolite, which are compounds not essential for primary metabolic functions but may have roles in defense or signaling. hmdb.ca In some instances, they can be byproducts of the metabolism of other substances. hmdb.ca

The compound has been identified in a variety of food sources, particularly those of animal origin. This suggests that consumption of these foods can be a direct exogenous source of this compound. foodb.cahmdb.ca Its presence in biofluids such as blood, urine, and feces indicates its absorption and circulation within the body, followed by excretion. foodb.cahmdb.ca The detection of this compound in urine has been noted in studies of the human metabolome. ebi.ac.uk

Below is a summary of known dietary sources of this compound.

| Food Source | Scientific Name | Source Type |

|---|---|---|

| Anatidae (Ducks, Geese, Swans) | Anatidae | Poultry |

| Chickens | Gallus gallus | Poultry |

| Domestic Pigs | Sus scrofa domestica | Mammal |

| Pheasant | Phasianus colchicus | Poultry |

| Squab (Pigeon) | Columba livia domestica | Poultry |

| Turkey | Meleagris gallopavo | Poultry |

| Quail | Coturnix coturnix | Poultry |

| Rock ptarmigan | Lagopus muta | Poultry |

| Columbidae (Dove, Pigeon) | Columbidae | Poultry |

| Mallard duck | Anas platyrhynchos | Poultry |

| Emu | Dromaius novaehollandiae | Poultry |

| Greylag goose | Anser anser | Poultry |

| Guinea hen | Numida meleagris | Poultry |

| Ostrich | Struthio camelus | Poultry |

Advanced Research Methodologies and Future Directions in 3 Hydroxysuberic Acid Research

Stable Isotope Tracing for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for investigating the flow of atoms through metabolic pathways. By using stable isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, as tracers, researchers can track the transformation of these molecules within a biological system. This approach provides a quantitative understanding of the rates of metabolic reactions, offering insights that are not achievable through conventional metabolomics, which only provide a snapshot of metabolite concentrations.

In the context of 3-hydroxysuberic acid, stable isotope tracing can be employed to elucidate its metabolic origins and fate. For instance, by administering a ¹³C-labeled precursor suspected to be involved in the biosynthesis of this compound, it is possible to track the incorporation of the isotope into the molecule. This would provide direct evidence of the biosynthetic pathway. Similarly, by using ¹³C-labeled this compound, its catabolism and conversion into other metabolites can be monitored.

The data obtained from these experiments, specifically the distribution of isotopes in different metabolites, can be used to construct and refine metabolic models. This allows for a detailed mapping of the metabolic network surrounding this compound and can help identify key enzymes and regulatory points in its metabolism. Such studies are crucial for understanding how the metabolism of this compound is altered in various physiological and pathological states.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

A comprehensive understanding of the biological significance of this compound requires a systems-level approach that integrates data from multiple "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can build a more complete picture of the cellular processes influenced by or influencing this compound.

For example, transcriptomics (the study of gene expression) can identify genes that are upregulated or downregulated in correlation with changes in this compound levels. This can provide clues about the signaling pathways that are activated or inhibited by this molecule. Proteomics, the large-scale study of proteins, can then be used to confirm whether these changes in gene expression translate to alterations in protein levels and to identify potential protein targets with which this compound may interact.

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, provides the direct context for this compound by placing it within the broader metabolic network. Integrating these multi-omics datasets can reveal complex regulatory networks and feedback loops. For instance, an increase in this compound might be linked to the expression of a particular enzyme, which in turn affects another metabolic pathway. Computational tools and bioinformatics are essential for managing and interpreting these large and complex datasets to generate new hypotheses about the function of this compound.

Development of Targeted Quantitative Assays for Biomarker Validation and Clinical Translation

For this compound to be considered a reliable biomarker for a specific physiological state or disease, it is essential to develop and validate a targeted quantitative assay. Such an assay must be accurate, precise, sensitive, and specific for the measurement of this compound in complex biological matrices such as blood or urine.

The development of such an assay typically involves the use of techniques like liquid chromatography-mass spectrometry (LC-MS). This method offers high sensitivity and specificity, allowing for the accurate quantification of this compound even at low concentrations. The validation of the assay is a critical step and involves assessing several key parameters to ensure its reliability.

Table 1: Key Parameters for the Validation of a Targeted Quantitative Assay for this compound

| Parameter | Description |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. |

| Selectivity | The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected and quantified. |

| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

Once a validated assay is established, it can be used in larger-scale clinical studies to evaluate the potential of this compound as a diagnostic or prognostic biomarker.

Elucidation of Novel Biological Roles and Signaling Mechanisms Beyond Current Understanding

While this compound is a known metabolite, its full range of biological activities and signaling functions is likely not yet completely understood. Future research should focus on exploring novel roles for this molecule beyond its established metabolic context. As a dicarboxylic acid, it has the potential to interact with a variety of cellular components and participate in signaling pathways.

One approach to uncover new functions is through high-throughput screening assays. In these experiments, this compound can be tested for its ability to modulate the activity of a wide range of enzymes, receptors, and other proteins. This could reveal unexpected interactions and lead to the identification of new biological targets.

Another strategy is to use "chemical proteomics" approaches to identify proteins that directly bind to this compound. This can be achieved by chemically modifying the molecule to create a "bait" that can be used to "fish out" its binding partners from a cell lysate. Identifying these interacting proteins can provide significant insights into the cellular processes that are regulated by this compound. Furthermore, investigating its effects on cellular processes such as gene expression, cell proliferation, and inflammation can help to uncover its potential roles in health and disease.

Exploration of Stereoisomeric Forms and Enantioselective Synthesis for Biological Studies

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two different stereoisomers (enantiomers), designated as (R)-3-hydroxysuberic acid and (S)-3-hydroxysuberic acid. It is well-established in pharmacology and biology that different stereoisomers of a chiral molecule can have distinct biological activities. researchgate.net This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Therefore, a critical area for future research is the exploration of the stereoisomeric forms of this compound. This involves the development of methods for enantioselective synthesis, which are chemical reactions that produce one enantiomer in preference to the other. Several strategies for the asymmetric synthesis of 3-hydroxy fatty acids have been developed, which could potentially be adapted for this compound. mdpi.com These methods often employ chiral catalysts or starting materials to control the stereochemical outcome of the reaction.

Once the individual enantiomers are synthesized in high purity, their distinct biological effects can be investigated. This will involve testing each stereoisomer separately in various biological assays to determine if they have different potencies, efficacies, or even opposing effects. Understanding the specific biological roles of each enantiomer is crucial for a complete understanding of the function of this compound and for any potential therapeutic applications. Furthermore, the development of analytical methods for the chiral separation of these enantiomers is necessary to study their relative abundance in biological samples. epa.govnih.gov

Q & A

Basic: What are the standard analytical methods for detecting and quantifying 3-Hydroxysuberic acid in biological samples?

Answer:

Gas chromatography-mass spectrometry (GC-MS) with derivatization is the gold standard for quantifying this compound. Derivatization (e.g., using BSTFA or MSTFA) improves volatility and detection sensitivity. Internal standards like deuterated analogs (e.g., d₃-3-Hydroxysuberic acid) ensure precision by correcting for matrix effects . For validation, calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 µM), with recovery rates ≥85% and intraday/interday CVs <15% .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

While this compound is not classified as hazardous under EU regulations, general precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for powder handling to prevent inhalation.

- Waste disposal : Segregate waste and consult institutional guidelines for organic acid disposal .

Basic: How does the molecular structure of this compound influence its solubility and stability in aqueous solutions?

Answer:

The compound’s two carboxylic acid groups and hydroxyl moiety confer high hydrophilicity. Solubility in water is ~50 mg/mL at 25°C, but stability decreases at alkaline pH (>8.0) due to esterification or lactone formation. For long-term storage, freeze aliquots at -20°C in neutral buffers (e.g., PBS, pH 7.4) .

Advanced: How can researchers resolve contradictions in reported metabolic roles of this compound (e.g., mitochondrial vs. peroxisomal pathways)?

Answer:

Discrepancies arise from tissue-specific enzyme expression (e.g., hepatic peroxisomes vs. renal mitochondria). To address this:

- Isotopic tracing : Use ¹³C-labeled this compound in cell culture models to track metabolic flux.

- Knockout models : Compare wild-type and Hsd17b4⁻/⁻ mice to isolate peroxisomal contributions.

- Enzyme assays : Measure substrate specificity of β-oxidation enzymes (e.g., LC-HAD) across tissues .

Advanced: What experimental design considerations are critical for studying this compound’s role in lipid peroxidation and oxidative stress?

Answer:

- Controls : Include ROS scavengers (e.g., NAC) and iron chelators (e.g., deferoxamine) to distinguish direct vs. indirect effects.

- Time-course analysis : Monitor lipid hydroperoxides (e.g., via FOX assay) and 8-isoprostane levels at 0, 6, 12, and 24 hours.

- Model systems : Use primary hepatocytes or C. elegans mutants (e.g., mev-1) to assess organism-specific responses .

Advanced: How can researchers address reproducibility challenges in quantifying this compound across different analytical platforms?

Answer:

Inter-lab variability often stems from:

- Derivatization efficiency : Standardize reaction time/temperature (e.g., 70°C for 60 min).

- Column selection : Use polar stationary phases (e.g., DB-FFAP) for GC-MS to prevent peak tailing.

- Data normalization : Report concentrations relative to creatinine (urine) or total protein (tissue lysates) .

Advanced: What gaps exist in the current literature on this compound’s interaction with gut microbiota?

Answer:

Limited studies explore microbial metabolism of this compound. Proposed methodologies:

- Metagenomics : Screen fecal samples from germ-free mice colonized with Bifidobacterium or Clostridium spp. for 3-hydroxylase genes.

- In vitro fermentation : Incubate this compound with human gut microbiota and analyze SCFA production via HPLC .

Advanced: How should researchers design studies to investigate this compound as a biomarker for mitochondrial disorders?

Answer:

- Cohort selection : Include patients with confirmed ACADM or ETFDH mutations and age-matched controls.

- Longitudinal sampling : Collect plasma/serum at diagnosis and post-treatment (e.g., riboflavin supplementation).

- Multivariate analysis : Use ROC curves to assess specificity/sensitivity against existing biomarkers (e.g., acylcarnitines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.